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molecular formula C7H7N3O2 B8671641 5,6-Diaminobenzoxazolin-2-one

5,6-Diaminobenzoxazolin-2-one

Cat. No. B8671641
M. Wt: 165.15 g/mol
InChI Key: QDDJHZNAFKFDQF-UHFFFAOYSA-N
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Patent
US04831032

Procedure details

3.3 g. (0.02 mole) 5,6-diaminobenzoxazolin-2-one and 5.5 g. (0.034 mole) 1,1'-carbonyldiimidazole are dissolved in 150 ml. dioxan and heated to the boil for 3 hours. After cooling to ambient temperature, the brownish crystalline substance obtained is filtered off with suction, boiled with dimethylformamide, filtered with suction and washed with methanol. There is obtained a yield of 65% of theory of the desired compound; m.p. >360° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.034 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH2:12])=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14]>O1CCOCC1>[O:9]1[C:5]2[CH:4]=[C:3]3[NH:12][C:13](=[O:14])[NH:1][C:2]3=[CH:11][C:6]=2[NH:7][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
NC=1C(=CC2=C(NC(O2)=O)C1)N
Step Two
Name
Quantity
0.034 mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the brownish crystalline substance obtained
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
O1C(NC2=C1C=C1C(=C2)NC(N1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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